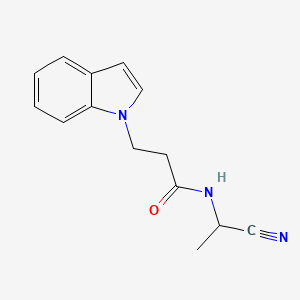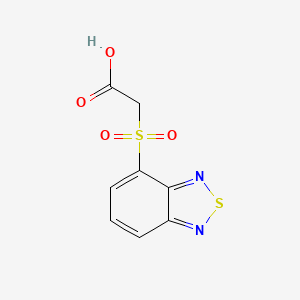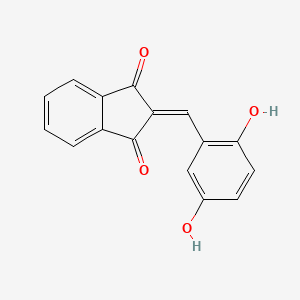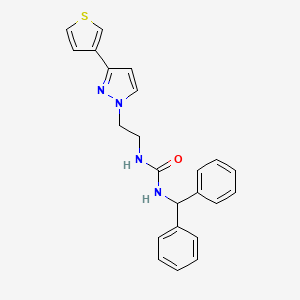
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide, also known as Compound X, is a novel chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X involves its interaction with various molecular targets in the cell. It has been found to inhibit the activity of certain enzymes and receptors, leading to downstream effects that result in the observed therapeutic effects.
Biochemical and Physiological Effects:
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells by activating certain signaling pathways. 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X has also been found to have anti-viral effects, with studies demonstrating its ability to inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X is its high potency and selectivity for its molecular targets. This makes it an ideal compound for studying the mechanisms of various diseases and developing new therapeutic interventions. However, one limitation of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X is its relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X. One area of interest is the development of new formulations and delivery methods to improve its efficacy and bioavailability. Additionally, further studies are needed to fully elucidate the mechanisms of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X and its potential applications in various diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X in humans.
Métodos De Síntesis
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X involves a multi-step process that begins with the reaction of 4-fluoroaniline and 2-(2,5-dioxopyrrolidin-1-yl)acetic acid to form an intermediate product. This intermediate product is then reacted with morpholine and triethylamine to yield the final product, 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X. The synthesis method has been optimized to produce high yields of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X with high purity.
Aplicaciones Científicas De Investigación
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. In particular, 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X has shown promise in the treatment of cancer, with studies demonstrating its ability to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O4/c19-14-3-1-13(2-4-14)15(21-7-9-26-10-8-21)11-20-16(23)12-22-17(24)5-6-18(22)25/h1-4,15H,5-12H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRIVFXHRCBYCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2-fluoro-3-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2377370.png)
![N~3~-allyl-N~1~-[3-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]piperidine-1,3-dicarboxamide](/img/structure/B2377372.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2377377.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2377380.png)
![2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2377382.png)
![6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2377383.png)
![Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2377385.png)


